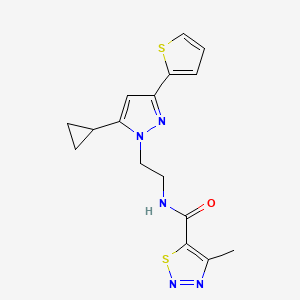
(Z)-3-amino-2-(2-morpholin-4-ylacetyl)but-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-amino-2-(2-morpholin-4-ylacetyl)but-2-enenitrile is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In
Wissenschaftliche Forschungsanwendungen
(Z)-3-amino-2-(2-morpholin-4-ylacetyl)but-2-enenitrile has been studied for its potential use in a variety of scientific research applications. One area of research has focused on the compound's potential as a fluorescent probe for detecting specific proteins in biological samples. Another area of research has investigated the compound's potential as a therapeutic agent for the treatment of cancer and other diseases.
Wirkmechanismus
The mechanism of action of (Z)-3-amino-2-(2-morpholin-4-ylacetyl)but-2-enenitrile has been investigated in detail. Studies have shown that the compound binds to specific proteins in cells, leading to changes in their activity and function. This can result in a variety of biochemical and physiological effects, including changes in gene expression, cell proliferation, and cell death.
Biochemical and Physiological Effects
Studies have shown that this compound has a variety of biochemical and physiological effects. These include changes in gene expression, cell proliferation, and cell death. The compound has also been found to have anti-inflammatory and antioxidant properties, which may make it useful for the treatment of a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (Z)-3-amino-2-(2-morpholin-4-ylacetyl)but-2-enenitrile in lab experiments is its specificity for certain proteins. This can make it a useful tool for studying the function of these proteins in cells. However, one limitation of using the compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on (Z)-3-amino-2-(2-morpholin-4-ylacetyl)but-2-enenitrile. One area of research could focus on developing new fluorescent probes based on the compound for detecting specific proteins in biological samples. Another area of research could investigate the compound's potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies could be conducted to better understand the compound's mechanism of action and its effects on gene expression, cell proliferation, and cell death.
Synthesemethoden
The synthesis of (Z)-3-amino-2-(2-morpholin-4-ylacetyl)but-2-enenitrile involves a multi-step process that has been described in detail in the scientific literature. The first step involves the reaction of morpholine with acetic anhydride to form N-acetylmorpholine. This compound is then reacted with ethyl cyanoacetate to form ethyl 2-(2-acetylmorpholin-4-yl)acrylonitrile. The final step involves the reaction of this compound with ammonia to form this compound.
Eigenschaften
IUPAC Name |
(Z)-3-amino-2-(2-morpholin-4-ylacetyl)but-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-8(12)9(6-11)10(14)7-13-2-4-15-5-3-13/h2-5,7,12H2,1H3/b9-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBLUGOSYMYPBB-HJWRWDBZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)CN1CCOCC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C#N)/C(=O)CN1CCOCC1)/N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,5-Dimethoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2635275.png)
![ethyl 3-[5-(methoxycarbonyl)furan-2-yl]-7-{[5-(methoxycarbonyl)furan-2-yl]methoxy}-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2635278.png)

![3,4,5-trimethoxy-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2635281.png)


![4-Chloro-2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B2635284.png)

![[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2635287.png)
![2-[1-(2-Methylpyrazole-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2635289.png)
![Methyl N-[(2R)-1-aminopropan-2-yl]carbamate;hydrochloride](/img/structure/B2635290.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-methoxynicotinamide](/img/structure/B2635292.png)


